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Introduction
The formyl radical (HCO) is a simple yet highly significant triatomic species that plays a

crucial role as a key intermediate in a vast array of chemical processes. Its presence is

fundamental to the mechanisms of combustion, atmospheric chemistry, and various

biochemical pathways. A thorough understanding of its thermodynamic properties is paramount

for accurate modeling of these complex systems, predicting reaction outcomes, and designing

novel chemical transformations. This technical guide provides a comprehensive overview of the

core thermodynamic properties of the formyl radical, detailed experimental and theoretical

methodologies for their determination, and a visualization of its central role in chemical

reactions.

Core Thermodynamic Properties
The thermodynamic stability and reactivity of the formyl radical are defined by several key

quantitative parameters. These values, determined through a combination of experimental

measurements and high-level theoretical calculations, provide the foundation for kinetic and

mechanistic studies.

Data Presentation
The following tables summarize the key thermodynamic properties of the formyl radical.
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Table 1: Enthalpy of Formation, Entropy, and Heat Capacity of the Formyl Radical

Thermodynamic
Property

Value Units Reference

Standard Enthalpy of

Formation (ΔfH°)

at 298.15 K 42.00 ± 5.00 kJ/mol Gurvich

at 298.15 K 10.40 kcal/mol Chase, 1998[1]

at 298.15 K 10 ± 1 kcal/mol Tsang, 1996[1]

at 0 K 41.63 ± 5.00 kJ/mol Gurvich

Standard Molar

Entropy (S°)

at 298.15 K 224.34 J/K·mol Gurvich

at 298.15 K 53.693 cal/mol·K Chase, 1998[1]

Heat Capacity (Cp)

at 298.15 K 34.59 J/K·mol Gurvich

Table 2: Bond Dissociation Energy of the Formyl Radical

Bond
Bond
Dissociation
Energy (D₀)

Units Method Reference

H-CO ~14.5 kcal/mol - (2015-12-11)[2]

H-CO

86.6 (in

formaldehyde for

comparison)

kcal/mol - [3]

H-C(O)N(CH₃)₂ 89.1 kcal/mol G2 Theory [3]
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Experimental and Theoretical Protocols
The determination of the thermodynamic properties of a transient species like the formyl
radical requires sophisticated experimental techniques and robust theoretical models.

Experimental Methodologies
1. Photoionization Mass Spectrometry (PIMS)

Photoionization mass spectrometry is a powerful technique for determining the ionization

energies of molecules and, by extension, the bond dissociation energies.

Principle: A beam of molecules is crossed with a tunable source of high-energy photons,

typically in the vacuum ultraviolet (VUV) range. When the photon energy is sufficient to

remove an electron, a cation is formed and detected by a mass spectrometer. By scanning

the photon energy, the ionization threshold can be precisely measured.

Experimental Setup:

Radical Generation: Formyl radicals are typically generated in a flow tube reactor via a

chemical reaction, such as the reaction of atomic chlorine with formaldehyde (Cl + H₂CO

→ HCl + HCO), or by photolysis of a suitable precursor like acetaldehyde (CH₃CHO) using

a laser.[4]

Molecular Beam: The gas mixture from the reactor is expanded through a nozzle into a

high-vacuum chamber, forming a molecular beam. This process cools the molecules and

radicals, simplifying their spectra.

Ionization Source: The molecular beam is intersected by a tunable VUV photon beam,

often from a synchrotron light source, which provides high energy resolution.[4]

Mass Spectrometer: The resulting ions are then guided into a mass spectrometer (e.g., a

time-of-flight or quadrupole mass analyzer) for mass-selective detection.

Data Analysis: The photoion yield is plotted as a function of photon energy to generate a

photoionization efficiency (PIE) curve. The onset of the PIE curve corresponds to the

adiabatic ionization energy of the radical. This value, combined with the appearance energy
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of the HCO⁺ ion from a stable precursor, can be used in a thermochemical cycle to

determine the C-H bond dissociation energy of the formyl radical.

2. Laser-Induced Fluorescence (LIF) Spectroscopy

Laser-induced fluorescence is a highly sensitive and selective method for detecting and

characterizing transient species like the formyl radical.

Principle: A tunable laser excites the formyl radical from its ground electronic state to an

excited electronic state. The excited radical then relaxes by emitting a photon (fluorescence),

which is detected. By scanning the laser wavelength, an excitation spectrum is obtained,

which provides information about the rovibronic energy levels of the radical.

Experimental Setup:

Radical Generation: Similar to PIMS, formyl radicals are produced in a flow cell or

vacuum chamber.

Excitation Source: A tunable laser system, such as a dye laser pumped by a Nd:YAG

laser, is used to excite the radicals.

Detection: The fluorescence is collected at a right angle to the laser beam using lenses

and is focused onto a photomultiplier tube (PMT). Filters are often used to isolate the

fluorescence from scattered laser light.

Data Analysis: The fluorescence intensity as a function of excitation wavelength provides the

LIF spectrum. Analysis of the rotational and vibrational structure of the spectrum allows for

the determination of molecular constants, which can be used in statistical mechanics

calculations to determine entropy and heat capacity.

3. Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a

spectroscopic technique that detects species with unpaired electrons, such as radicals. Due to

the high reactivity and short lifetime of the formyl radical, spin trapping is often employed for

its detection.[5][6]
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Principle: The formyl radical is reacted with a "spin trap" molecule, typically a nitrone or a

nitroso compound like 5,5-dimethyl-1-pyrroline N-oxide (DMPO), to form a more stable

radical adduct.[5][7] This adduct is then detected by ESR spectroscopy. The ESR spectrum

provides information about the hyperfine coupling constants, which are characteristic of the

trapped radical.

Experimental Protocol for Spin Trapping with DMPO:

Radical Generation: The formyl radical can be generated in an aqueous solution by the

UV photolysis of formaldehyde (HCHO).[5][6]

Spin Trapping: A solution of the spin trap (e.g., DMPO) is mixed with the formaldehyde

solution. The mixture is then irradiated with UV light to generate formyl radicals, which

are subsequently trapped by DMPO.[5]

ESR Measurement: The sample is transferred to a quartz flat cell and placed in the cavity

of an ESR spectrometer. The ESR spectrum is recorded.

Data Analysis: The resulting spectrum is a superposition of the signals from different

radical adducts. The spectrum is deconvoluted and simulated to identify the specific signal

corresponding to the DMPO-CHO adduct and to determine its characteristic hyperfine

coupling constants (aN and aH).[6] Mass spectrometry can be used to confirm the mass of

the radical adduct.[5]

Theoretical Methodologies
Gaussian-2 (G2) Theory and Related Methods

Gaussian-2 (G2) theory and its variants are high-level, composite quantum chemical methods

designed to calculate accurate thermochemical data for molecules.[8][9]

Methodology: G2 theory combines the results of several ab initio molecular orbital

calculations with different levels of theory and basis sets to approximate a high-level

calculation. The procedure typically involves:[9]

An initial geometry optimization and frequency calculation at a lower level of theory (e.g.,

HF/6-31G(d)).
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A more accurate geometry optimization at a higher level (e.g., MP2/6-31G(d)).

A series of single-point energy calculations at even higher levels of theory (e.g.,

QCISD(T), MP4) with larger basis sets.

These energies are then combined in a specific, predefined way to extrapolate to a highly

accurate total energy.

Empirical corrections are often added to account for remaining deficiencies in the

calculations.

Application to the Formyl Radical: G2 theory can be used to calculate the total electronic

energy of the formyl radical, as well as the energies of its constituent atoms (C, H, O) in

their standard states. From these energies, the atomization energy can be calculated, which

in turn is used to derive the enthalpy of formation.[3] Vibrational frequencies calculated at the

outset are used to determine the zero-point vibrational energy (ZPVE) and to calculate

thermodynamic functions such as entropy and heat capacity using statistical mechanics.

Visualizations
Formyl Radical in Combustion Chemistry
The formyl radical is a central intermediate in the combustion of hydrocarbons. It is primarily

formed from the oxidation of formaldehyde and its subsequent reactions are critical in

determining the overall reaction rate and the formation of pollutants.

Methane (CH₄) Methyl Radical (•CH₃)+ •OH Formaldehyde (H₂CO)
+ O₂

Oxygen (O₂)

Formyl Radical (•HCO)+ •OH / •H

+ •H

Carbon Monoxide (CO)+ M (dissociation)

+ O₂

Hydrogen Radical (•H)+ M

Hydroperoxyl Radical (•HO₂)

+ O₂

Water (H₂O)
+ •OH → CO₂ + •HHydroxyl Radical (•OH)
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Click to download full resolution via product page

Caption: Key reaction pathways involving the formyl radical in combustion.

Experimental Workflow for ESR with Spin Trapping
The following diagram illustrates the general workflow for the detection of the formyl radical
using ESR spectroscopy coupled with the spin trapping technique.
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Caption: Workflow for formyl radical detection via ESR and spin trapping.
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Conclusion
The thermodynamic properties of the formyl radical are well-characterized through a

synergistic combination of advanced experimental techniques and high-level theoretical

calculations. The data and methodologies presented in this guide provide a solid foundation for

researchers in combustion, atmospheric science, and related fields. A precise understanding of

the enthalpy of formation, entropy, heat capacity, and bond dissociation energies of the formyl
radical is indispensable for the development and validation of accurate chemical kinetic

models, ultimately enabling better prediction and control of complex chemical systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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